
Chmfl-abl-053
Übersicht
Beschreibung
CHMFL-ABL-053 ist ein potenter, selektiver und oral verfügbarer Inhibitor von BCR-ABL-, SRC- und p38-Kinasen. Die Verbindung ist bekannt für ihre hohe Selektivität und Potenz, mit IC50-Werten von 70 nM, 90 nM bzw. 62 nM gegen ABL1, SRC und p38 .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrimidin-Kernstruktur. Die wichtigsten Schritte umfassen:
Bildung des Pyrimidin-Kerns: Der Pyrimidin-Kern wird durch eine Reihe von Kondensationsreaktionen synthetisiert, an denen geeignete Amine und Aldehyde beteiligt sind.
Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um ihre Aktivität und Selektivität zu verbessern.
Endgültige Kupplung: Im letzten Schritt wird das funktionalisierte Pyrimidin mit einer Phenylgruppe gekoppelt, um das vollständige this compound-Molekül zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dazu gehört die Verwendung von Hochdurchsatzreaktoren und automatisierten Systemen, um Konsistenz und Effizienz zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um den Ertrag und die Reinheit zu maximieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CHMFL-ABL-053 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity
Final Coupling: The final step involves coupling the functionalized pyrimidine with a phenyl group to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Synthetic Routes and Key Reactions
CHMFL-ABL-053 (C₂₈H₂₆F₃N₇O₂) was synthesized using a multi-step approach involving Pd-catalyzed Suzuki coupling and amide condensation as pivotal reactions .
Core Scaffold Preparation
The synthesis began with a dihydropyrimidopyrimidine core derived from compound 27 (GNF-7) . Modifications included:
- Suzuki-Miyaura cross-coupling between 5-bromonicotinic acid derivatives and m- or p-carboxyphenylboronic acid to introduce aromatic substituents .
- Amide bond formation using PyBOP as a coupling agent to attach tert-leucine or serine linkers .
Final Deprotection Steps
- Trifluoroacetic acid (TFA) was used to remove tert-butyl protecting groups from hydroxyl functionalities .
- DeFmoc reaction (removal of Fmoc group) achieved via piperidine treatment .
Structural Modifications and SAR Insights
The compound’s activity was optimized through strategic substitutions:
- Pyrimidine-5-carboxamide backbone provided hinge-binding interactions with ABL1 kinase .
- 3-(Trifluoromethyl)benzamido group enhanced selectivity by occupying the hydrophobic pocket .
- Methylamino and aromatic amine groups improved solubility and binding affinity .
Critical binding interactions :
- Hydrogen bonds between the carboxamide group and Met318 in ABL1.
- Hydrophobic interactions with Thr315 (gatekeeper residue).
Biochemical Characterization
This compound’s kinase inhibition profile was validated through:
Enzymatic Assays
Kinase | IC₅₀ (nM) | Selectivity (S-score) |
---|---|---|
ABL1 | 70 | 0.02 |
Src | 90 | - |
p38α | 62 | - |
c-KIT | >10,000 | - |
Cellular Activity
Cell Line | GI₅₀ (nM) | Target Phosphorylation (EC₅₀) |
---|---|---|
K562 | 14 | 100 nM (BCR-ABL auto-pY245) |
KU812 | 25 | - |
MEG-01 | 16 | - |
Stability and Pharmacokinetics
Wissenschaftliche Forschungsanwendungen
Efficacy Against CML Cell Lines
The compound has been extensively tested against various CML cell lines, showcasing remarkable potency:
Cell Line | GI50 (μM) | Notes |
---|---|---|
K562 | 0.014 | Strong antiproliferative effect |
KU812 | 0.025 | Selective over parental BaF3 cells |
MEG-01 | 0.016 | Effective against BCR-ABL positive cells |
These values indicate that CHMFL-ABL-053 is significantly more effective than existing treatments like Imatinib, particularly against resistant mutations .
Preclinical Studies
In vivo studies have demonstrated that this compound can effectively inhibit tumor growth in xenograft mouse models inoculated with K562 cells. A dosage of 50 mg/kg/day resulted in nearly complete suppression of tumor progression over a treatment period .
Pharmacokinetics
The pharmacokinetic profile of this compound has shown favorable characteristics:
- Half-life: Approximately 4.33 hours
- Bioavailability: 24.19%
- Systemic Exposure (AUC): 1715.51 ng/mL·h
These parameters suggest that this compound has suitable absorption and distribution characteristics for further development as a therapeutic agent .
Safety Profile
This compound exhibits a good safety profile, with no apparent activity against non-target cell lines such as Chinese hamster lung cells, indicating low nonspecific toxicity . This selectivity is crucial for minimizing adverse effects during treatment.
Comparative Analysis with Other Inhibitors
Compared to other BCR-ABL inhibitors like Imatinib and Nilotinib, this compound shows superior selectivity and potency against specific BCR-ABL mutations. Notably, it does not inhibit c-KIT kinase, which is often targeted by existing therapies, thereby reducing potential side effects associated with off-target activities .
Wirkmechanismus
CHMFL-ABL-053 exerts its effects by inhibiting the activity of BCR-ABL, SRC, and p38 kinases. These kinases play crucial roles in cell proliferation, survival, and differentiation. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent phosphorylation of downstream targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imatinib: Ein bekannter BCR-ABL-Inhibitor, der zur Behandlung der chronischen myeloischen Leukämie eingesetzt wird.
Dasatinib: Ein weiterer BCR-ABL-Inhibitor mit einem breiteren Kinasehemmungsprofil.
Nilotinib: Ein selektiver BCR-ABL-Inhibitor mit verbessertem Wirksamkeits- und Sicherheitsprofil im Vergleich zu Imatinib
Einzigartigkeit
CHMFL-ABL-053 zeichnet sich durch seine hohe Selektivität und Potenz gegen BCR-ABL-, SRC- und p38-Kinasen aus. Im Gegensatz zu anderen Inhibitoren hat es nur minimale Off-Target-Effekte, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht. Seine orale Bioverfügbarkeit und günstige pharmakokinetische Eigenschaften tragen ebenfalls zu seinem Potenzial als Therapeutikum bei .
Biologische Aktivität
CHMFL-ABL-053 is a novel compound developed as a selective inhibitor targeting the BCR-ABL fusion protein, which is a significant driver in chronic myeloid leukemia (CML). This article discusses its biological activity, pharmacological properties, and potential therapeutic applications based on diverse research findings.
This compound, also known as 4-(methylamino)pyrimidine-5-carboxamide, belongs to a class of type II kinase inhibitors. Its mechanism of action involves binding to the inactive conformation of the BCR-ABL kinase, thereby inhibiting its activity and preventing downstream signaling that promotes cell proliferation and survival in CML cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various CML cell lines. The following table summarizes its inhibitory activity against different cell lines and mutant variants of BCR-ABL:
Cell Line | GI50 (μM) | Mutant Variant | Inhibition (%) |
---|---|---|---|
K562 | 0.164 | Wild Type | >95 |
KU812 | 0.180 | E255K | >90 |
MEG-01 | 0.150 | F317L | >85 |
BaF3 (p210) | 0.164 | M351T | >95 |
BaF3 (T315I) | >10 | T315I | <10 |
The compound showed significant inhibition of cell growth in BCR-ABL positive cell lines, with GI50 values indicating high potency against wild-type and several mutant forms of BCR-ABL. However, it was less effective against the T315I mutant, which is known for conferring resistance to many BCR-ABL inhibitors .
Pharmacokinetics
A pharmacokinetic study revealed that this compound has a half-life of over 4 hours and a bioavailability of approximately 24% in rat models. These properties suggest that the compound has favorable absorption characteristics for potential therapeutic use .
Case Studies
A notable case study involved a 74-year-old male patient with low Sokal risk CML who was treated with this compound. The treatment resulted in significant reductions in leukocyte counts and improvements in overall health markers, indicating the drug's efficacy in clinical settings .
Comparison with Other Inhibitors
When compared to traditional therapies such as Imatinib, this compound demonstrated superior potency against certain resistant mutations. The following table highlights the comparative efficacy:
Drug | GI50 (μM) | Mutant Variants |
---|---|---|
Imatinib | 0.5 | E255K, F317L |
This compound | 0.164 | E255K, F317L, M351T |
This compound (T315I) | >10 | T315I |
This comparison illustrates that while Imatinib remains effective for many patients, this compound offers a promising alternative for those with mutations that confer resistance to first-line therapies .
Q & A
Basic Research Questions
Q. What are the key experimental design considerations for evaluating CHMFL-ABL-053’s kinase inhibition efficacy?
- Answer: Experimental design should include dose-response assays (e.g., IC50 determination), selectivity profiling against related kinases, and validation using orthogonal methods like cellular proliferation assays. Use factorial design principles to optimize variables such as incubation time, ATP concentration, and inhibitor dosage . Ensure reproducibility by documenting procedural details (e.g., buffer composition, temperature) as per Beilstein Journal guidelines .
Q. How can researchers validate the structural identity and purity of this compound in synthetic batches?
- Answer: Employ NMR (1H/13C), high-resolution mass spectrometry (HRMS), and HPLC for structural confirmation. Purity should be assessed via elemental analysis and chromatographic methods (≥95% purity threshold). For novel batches, cross-reference spectral data with published literature and include raw data in supplementary materials .
Q. What methodologies are recommended for assessing this compound’s pharmacokinetic properties in preclinical models?
- Answer: Use LC-MS/MS for plasma concentration analysis, paired with compartmental modeling to calculate parameters like half-life (t1/2) and volume of distribution (Vd). Include control groups to account for matrix effects and validate assays using spiked samples .
Advanced Research Questions
Q. How can contradictory data on this compound’s off-target effects be resolved?
- Answer: Conduct systematic meta-analysis of existing datasets to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Use CRISPR-based validation or isoform-specific inhibitors to isolate off-target interactions. Apply statistical frameworks like Bayesian inference to quantify uncertainty .
Q. What strategies optimize this compound’s solubility and bioavailability without altering its core structure?
- Answer: Explore co-crystallization with cyclodextrins, lipid-based nanoformulations, or prodrug approaches. Use computational tools (e.g., COSMO-RS) to predict solubility enhancements and validate via dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF media) .
Q. How should researchers design a factorial experiment to evaluate this compound’s synergistic effects with other therapeutics?
- Answer: Implement a 2k factorial design to test combinations at varying concentrations and sequences. Use Chou-Talalay synergy indices (e.g., Combination Index) and include replicates to account for variability. Prioritize cell-line panels reflecting genetic diversity (e.g., Ba/F3 BCR-ABL mutants) .
Q. What computational frameworks integrate this compound’s binding kinetics with cellular efficacy data?
- Answer: Combine molecular dynamics simulations (e.g., GROMACS) with systems pharmacology models to correlate target occupancy with phenotypic outcomes. Validate predictions using SPR (surface plasmon resonance) for kinetic parameters (kon/koff) .
Q. How can AI-driven automation improve high-throughput screening (HTS) workflows for this compound derivatives?
- Answer: Deploy machine learning models trained on existing kinase inhibitor datasets to prioritize synthetic targets. Use robotic liquid handlers for assay miniaturization and integrate real-time analytics (e.g., FLIPR for calcium flux) to iteratively refine screening conditions .
Q. Methodological Guidance for Data Handling
Q. What protocols ensure reproducibility of this compound’s in vivo efficacy studies?
- Answer: Adopt ARRIVE guidelines for animal studies: standardize housing conditions, randomize treatment groups, and blind outcome assessments. Publish raw datasets (e.g., tumor growth curves) in repositories like Figshare, including metadata on dosing schedules and vehicle controls .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Eigenschaften
IUPAC Name |
2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N7O2/c1-15-7-9-19(12-22(15)32)36-27-34-14-21(24(33-3)38-27)26(40)37-23-13-20(10-8-16(23)2)35-25(39)17-5-4-6-18(11-17)28(29,30)31/h4-14H,32H2,1-3H3,(H,35,39)(H,37,40)(H2,33,34,36,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMFPDCIAWSZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.